

Application Note: Protocol for Echitaminic Acid Quantification

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Compound of Interest

Compound Name: Echitaminic acid

Cat. No.: B12380912

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Introduction

Echitaminic acid is an indole alkaloid isolated from the trunk bark of *Alstonia* species, such as *Alstonia scholaris*. As a natural product, it holds potential for further investigation in drug discovery and development. Accurate and precise quantification of **echitaminic acid** in various matrices, including plant extracts and biological samples, is essential for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This document provides a detailed protocol for the quantification of **echitaminic acid** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Chemical Properties of **Echitaminic Acid**:

- CAS Number: 7163-44-2[1]
- Molecular Formula: C₂₁H₂₆N₂O₄[1]
- Molecular Weight: 370.44 g/mol [2]

Principle of Methods

This protocol outlines three common analytical techniques for the quantification of **echitaminic acid**:

- HPLC-UV: This method separates **echitaminic acid** from other components in a sample mixture based on its polarity using a reversed-phase C18 column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, which for many indole alkaloids is around 280 nm.[3]
- LC-MS: This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for complex matrices and for confirming the identity of the analyte based on its mass-to-charge ratio (m/z).
- UV-Vis Spectrophotometry: This is a simpler and more accessible method for the quantification of a purified or semi-purified sample of **echitaminic acid**. It relies on measuring the absorbance of the sample at its wavelength of maximum absorbance (λ_{max}).

Experimental Protocols

Sample Preparation: Extraction of Echitaminic Acid from *Alstonia scholaris* Bark

- Grinding: Grind the dried bark of *Alstonia scholaris* into a fine powder.
- Acidic Extraction: Macerate 10 g of the powdered bark in 100 mL of 2% sulfuric acid in methanol for 24 hours at room temperature with occasional shaking.
- Filtration: Filter the mixture through Whatman No. 1 filter paper.
- Basification: Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.
- Liquid-Liquid Extraction: Extract the alkaline solution three times with an equal volume of dichloromethane.
- Drying: Pool the organic layers and dry over anhydrous sodium sulfate.
- Evaporation: Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
- Reconstitution: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL for further analysis.

HPLC-UV Quantification Protocol

- Instrumentation: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- UV Detection: 280 nm (based on typical absorbance for indole alkaloids).[3]
- Standard Preparation: Prepare a stock solution of **echitaminic acid** standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 μ g/mL.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **echitaminic acid** in the sample by interpolating its peak area on the calibration curve.

LC-MS Quantification Protocol

- Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described in section 3.2.
- MS Parameters (ESI+):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 $^{\circ}$ C
 - Desolvation Temperature: 350 $^{\circ}$ C

- Gas Flow (Nitrogen): 600 L/hr
- Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule $[M+H]^+$ of **echitaminic acid** (m/z 371.19).
- Standard Preparation and Quantification: Follow the same procedure as for HPLC-UV, but use the peak area from the extracted ion chromatogram for quantification.

UV-Vis Spectrophotometry Protocol

- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Methanol.
- Procedure:
 - Determine the λ_{max} of a standard solution of **echitaminic acid** by scanning from 200 to 400 nm. For the purpose of this protocol, we will assume a λ_{max} of 280 nm based on the indole alkaloid structure.
 - Prepare a series of calibration standards of **echitaminic acid** in methanol (e.g., 1-20 $\mu\text{g/mL}$).
 - Measure the absorbance of each standard at 280 nm.
 - Construct a calibration curve by plotting absorbance against concentration.
 - Measure the absorbance of the appropriately diluted sample extract and determine the concentration from the calibration curve.

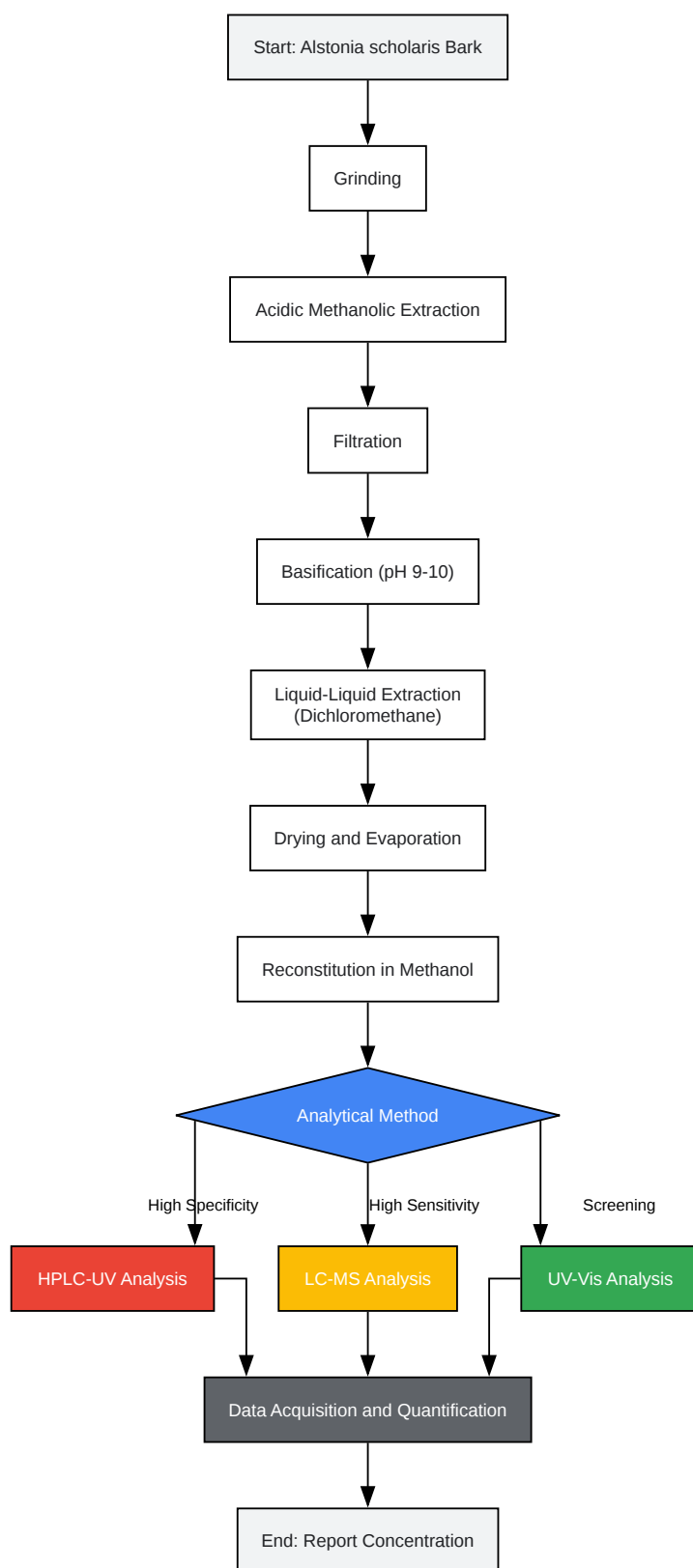
Data Presentation

The following table summarizes typical quantitative data that should be obtained during method validation for the HPLC-UV method. These values are representative and should be experimentally determined.

Parameter	HPLC-UV	LC-MS	UV-Vis Spectrophotometry
Linearity Range (µg/mL)	1 - 100	0.05 - 10	1 - 20
Correlation Coefficient (r ²)	> 0.999	> 0.999	> 0.998
Limit of Detection (LOD) (µg/mL)	0.3	0.01	0.5
Limit of Quantification (LOQ) (µg/mL)	1.0	0.05	1.5
Precision (%RSD)	< 2%	< 3%	< 3%
Accuracy (Recovery %)	98 - 102%	97 - 103%	95 - 105%

Visualization

Experimental Workflow Diagram

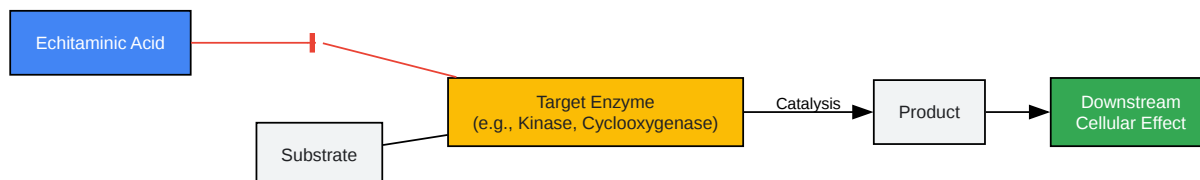


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Caption: Workflow for **Echitaminic Acid** Quantification.

Signaling Pathway (Hypothetical)

As the specific signaling pathways of **echitaminic acid** are not well-defined in the currently available literature, a diagram illustrating a hypothetical mechanism of action (e.g., enzyme inhibition) is provided below for illustrative purposes.



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Caption: Hypothetical Enzyme Inhibition by **Echitaminic Acid**.

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